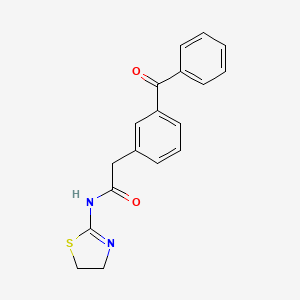
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thiazole Ring Formation: The intermediate is then reacted with a thioamide to form the thiazole ring. This reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.
Acetamide Formation: Finally, the thiazole intermediate is reacted with an acetic anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzoyl group are likely involved in binding interactions with these targets, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Benzoylphenyl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-oxazol-2-yl)acetamide
- 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-imidazol-2-yl)acetamide
Uniqueness
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiazole ring, in particular, may confer unique reactivity and binding characteristics compared to other similar compounds.
Eigenschaften
CAS-Nummer |
59512-30-0 |
|---|---|
Molekularformel |
C18H16N2O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(3-benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2S/c21-16(20-18-19-9-10-23-18)12-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,20,21) |
InChI-Schlüssel |
RZXIYNJCCXYVSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NC(=O)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

-lambda~5~-phosphane](/img/structure/B14610047.png)

![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)





